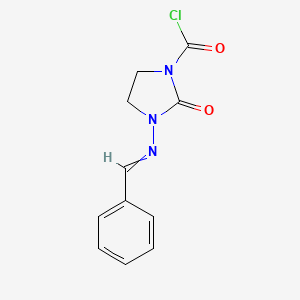
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a benzylideneamino group, an oxo group, and a carbonyl chloride group attached to the imidazolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of an imidazolidine derivative with benzylideneamine and a chlorinating agent. One common method includes the following steps:
Formation of Imidazolidine Derivative: The starting material, an imidazolidine derivative, is prepared by the cyclization of glyoxal and ammonia.
Benzylideneamine Addition: The imidazolidine derivative is then reacted with benzylideneamine under mild conditions to form the benzylideneamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzylideneamino group can be oxidized to form benzylideneimine derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols; conditions include mild temperatures and solvents like dichloromethane (CH2Cl2).
Reduction: Reagents like NaBH4 or LiAlH4; conditions include low temperatures and solvents like tetrahydrofuran (THF).
Oxidation: Reagents like H2O2 or KMnO4; conditions include room temperature and solvents like water or ethanol.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Hydroxyl Derivatives: Formed from reduction reactions.
Benzylideneimine Derivatives: Formed from oxidation reactions.
科学研究应用
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride has several scientific research applications:
作用机制
The mechanism of action of 3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds like imidazole and its derivatives share structural similarities with 3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride.
Benzylidene Derivatives: Compounds containing the benzylidene group, such as benzylideneacetone, are also similar.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and biological activity.
属性
CAS 编号 |
61336-68-3 |
|---|---|
分子式 |
C11H10ClN3O2 |
分子量 |
251.67 g/mol |
IUPAC 名称 |
3-(benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C11H10ClN3O2/c12-10(16)14-6-7-15(11(14)17)13-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI 键 |
RXOJYLHFJUHZTP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1C(=O)Cl)N=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
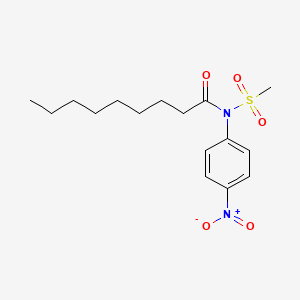
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
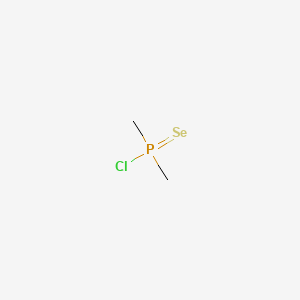
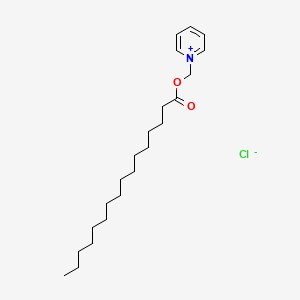
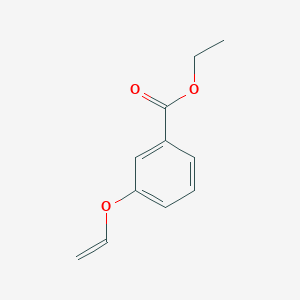
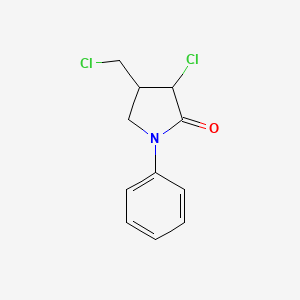
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)

